molecular formula C6H9NO3 B128669 Methyl 2-acetamidoacrylate CAS No. 35356-70-8

Methyl 2-acetamidoacrylate

Cat. No.: B128669
CAS No.: 35356-70-8
M. Wt: 143.14 g/mol
InChI Key: SMWNFFKPVLVOQQ-UHFFFAOYSA-N
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Description

Methyl 2-acetamidoacrylate is an organic compound with the formula CH₂=C(NHC(O)CH₃)CO₂CH₃. It is the methyl ester of N-acetyl acrylic acid, which is a derivative of the unstable compound dehydroalanine. Acetylation of the amine in dehydroalanine prevents tautomerization, resulting in a stable white solid .

Chemical Reactions Analysis

Methyl 2-acetamidoacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include thiolates, ketene diethyl acetal, and Grignard reagents. The major products formed are Michael adducts, cyclobutane derivatives, and α-amino esters .

Mechanism of Action

Comparison with Similar Compounds

Methyl 2-acetamidoacrylate is unique due to its stability and anti-inflammatory properties. Similar compounds include:

This compound stands out due to its ability to form stable derivatives and its effectiveness in reducing inflammation.

Properties

IUPAC Name

methyl 2-acetamidoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(6(9)10-3)7-5(2)8/h1H2,2-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWNFFKPVLVOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188849
Record name N-Acetyldehydroalanine methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35356-70-8
Record name Methyl 2-acetamidoacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35356-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Acetyldehydroalanine methyl ester
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Record name 35356-70-8
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Record name N-Acetyldehydroalanine methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-(acetylamino)-, methyl ester
Source European Chemicals Agency (ECHA)
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Record name N-ACETYLDEHYDROALANINE METHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of methyl 2-acetamidoacrylate?

A1: The molecular formula of this compound is C6H9NO3, and its molecular weight is 143.14 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While the provided research papers do not delve into detailed spectroscopic characterization, they utilize various techniques for structural confirmation and analysis. These include nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography for determining the structure of synthesized compounds, and high-performance liquid chromatography (HPLC) for separating and analyzing reaction mixtures. [, , ]

Q3: What is the significance of this compound in asymmetric catalysis?

A3: this compound is widely employed as a model substrate in asymmetric hydrogenation reactions. [, , , , , , , , ] These reactions are crucial for synthesizing chiral compounds, which are essential building blocks for pharmaceuticals, agrochemicals, and other fine chemicals.

Q4: How do different catalysts influence the enantioselectivity of this compound hydrogenation?

A4: The enantioselectivity of this compound hydrogenation is highly dependent on the catalyst employed. Research shows that rhodium complexes with chiral diphosphine ligands, such as BINAP derivatives, JOSIPHOS, BIPHEP, and DUPHOS, are effective catalysts, yielding high enantiomeric excesses (ee). [, ] Other catalysts, including those based on ruthenium, cobalt, and even modified enzymes like papain, have also been explored with varying degrees of success. [, , , ]

Q5: How does the solvent affect the asymmetric hydrogenation of this compound?

A5: Solvent choice significantly impacts the enantioselectivity and activity of this compound hydrogenation. Studies demonstrate that using tert-butyl methyl ether (MTBE) as a solvent can reduce rhodium leaching compared to methanol, but it may also lead to a decrease in enantiomeric excess. [] This highlights the importance of careful solvent selection for optimizing reaction conditions.

Q6: Can this compound be used in reactions other than asymmetric hydrogenation?

A6: Yes, research demonstrates that this compound can participate in various other reactions, including Diels-Alder cycloadditions, Friedel-Crafts reactions, and sulfa-Michael additions. [, , , , ] These reactions offer alternative pathways for synthesizing diverse and valuable compounds, showcasing the versatility of this compound as a building block.

Q7: Have computational methods been applied to study this compound?

A7: Yes, computational chemistry plays a vital role in understanding the reactivity and behavior of this compound. Density functional theory (DFT) calculations have been employed to investigate reaction mechanisms, predict enantioselectivity, and analyze the interactions between catalysts and substrates. [, , ]

Q8: How do structural modifications of this compound affect its reactivity?

A8: Modifying the structure of this compound can significantly impact its reactivity and the outcome of chemical reactions. For instance, studies on the hydrolysis rates of this compound and related compounds show that the presence of a methyl ester group significantly enhances the reaction rate compared to the corresponding carboxylic acid. [, ] This highlights the influence of even subtle structural changes on the compound's behavior.

Q9: Does this compound have applications in material science?

A9: Research suggests potential applications of this compound and its polymers in material science. For instance, poly(this compound) exhibits thermosensitive properties, making it a potential candidate for developing hydrogels, actuators, and other stimuli-responsive materials. [, , , ] These applications highlight the versatility of this compound beyond its use in organic synthesis.

Q10: What are the future directions for research on this compound?

A10: Future research on this compound is likely to focus on:

  • Developing more efficient and selective catalysts: This includes exploring new ligand designs and investigating alternative metals for asymmetric hydrogenation and other catalytic reactions. [, , ]
  • Expanding its application in organic synthesis: Exploring the reactivity of this compound in novel chemical transformations to access a broader range of complex molecules will be crucial. [, ]
  • Further exploring its potential in material science: Investigating the properties of poly(this compound) and its copolymers for applications in hydrogels, drug delivery systems, and other advanced materials is a promising area of research. [, , ]
  • Understanding its biological activity: While some studies suggest potential anti-inflammatory properties of this compound analogs, further investigation into its biological activities and potential therapeutic applications is warranted. []

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